1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride
Description
Properties
IUPAC Name |
1,4-dithia-9-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFMGOPPCKPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)SCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669639 | |
| Record name | 1,4-Dithia-8-azaspiro[4.6]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-12-5 | |
| Record name | 1,4-Dithia-8-azaspiro[4.6]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Biological Activity
1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride (CAS No. 947534-12-5) is a compound characterized by its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration is believed to influence its biological activity, although specific research on this compound remains limited. The following sections provide an overview of its biological activities, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₆ClNS₂
- Molecular Weight : 207.764 g/mol
- Appearance : White crystalline solid
- Melting Point : 157-159 °C
- Classification : Irritant
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds with sulfur and nitrogen in their structures have shown potential as antimicrobial agents. The presence of these elements may enhance interactions with microbial cell membranes or enzymes, leading to inhibition of growth or cell death.
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₈H₁₆ClNS₂ | Contains two sulfur atoms; potential for unique reactivity profiles. |
| 1-Thia-3-azabicyclo[3.3.0]octane | C₇H₁₃NS | Smaller bicyclic structure; distinct biological activities compared to spiro compounds. |
| 1-Azabicyclo[3.3.0]octane | C₇H₁₃N | Lacks sulfur; primarily studied for pharmacological properties without thioether functionalities. |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Interaction : The compound may inhibit or modulate enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways in biological systems.
Case Studies
-
Antimycobacterial Activity :
A study on structurally similar azaspiro compounds demonstrated significant antimycobacterial activity against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) below 5 μM for potent analogs. These findings suggest that modifications in the azaspiro framework can lead to enhanced biological activity against mycobacterial strains . -
Cytotoxicity Assessments :
In evaluating the selectivity of azaspiro compounds against mammalian cells, researchers found that while some analogs exhibited potent antimycobacterial effects, they also showed varying degrees of cytotoxicity towards Vero cells (African Green Monkey kidney epithelial cells). This highlights the importance of structural optimization to balance efficacy and safety .
Scientific Research Applications
Medicinal Chemistry Applications
1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride is being investigated for its potential as a drug scaffold in medicinal chemistry. The presence of sulfur and nitrogen allows for diverse modifications that can lead to the development of novel pharmacological agents.
Case Study: Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. Preliminary studies suggest that this compound may influence enzyme activity or receptor binding, warranting further investigation into its biological effects and mechanisms of action.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules through various multi-step synthetic routes. Its unique structure facilitates the formation of derivatives with specific biological activities.
Synthetic Routes
Common methods for synthesizing this compound include:
- Cyclization Reactions : Utilizing thiols and amines to form the spirocyclic structure.
- Functional Group Modifications : Introducing various functional groups to enhance reactivity or selectivity in biological applications.
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific properties such as conductivity or mechanical strength.
Applications in Polymer Chemistry
The compound can be integrated into polymer matrices to create materials with enhanced properties for applications in electronics or biomedical devices.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride and related spirocyclic compounds:
Key Findings:
Spiro Ring Size and Heteroatom Influence: Spiro[4.6] Systems (e.g., psammaplysins): Smaller spiro systems with fused 4- and 6-membered rings exhibit diverse bioactivities, including antimalarial and antiviral effects . Spiro[5.5] Systems (e.g., 3-azaspiro[5.5]undecane HCl): Larger spiro frameworks are associated with ion channel modulation, as seen in influenza M2 protein binding .
Biological Activity: Psammaplysins: Derived from marine sponges, these compounds inhibit protein tyrosine phosphatases and exhibit immunosuppressive effects . Aza-Spiro Compounds: Nitrogen-containing analogs like 3-azaspiro[5.5]undecane HCl interact with viral ion channels but face challenges like CNS side effects . Dioxa-Spiro Compounds: Oxygen-rich derivatives (e.g., S4a) serve as insect pheromones or attractants due to volatility and stereochemical specificity .
Hydrochloride salts (e.g., 3-azaspiro[5.5]undecane HCl) improve solubility for pharmaceutical use but require careful toxicity profiling .
Research Implications and Limitations
- Pharmacological Potential: The this compound’s sulfur atoms may enable novel redox-mediated mechanisms, but its stability under physiological conditions requires further study.
- Synthetic Challenges : Asymmetric synthesis of sulfur-containing spiro compounds (vs. oxygen analogs) demands specialized reagents to control stereochemistry, as seen in dioxaspiro syntheses .
- Data Gaps : Direct biological data for 1,4-dithia-8-azaspiro[4.6]undecane HCl are sparse; inferences rely on structural analogs. Toxicity profiles (e.g., neurotoxicity risks akin to spiropiperidines) remain unverified .
Preparation Methods
Typical Reaction Scheme:
- Starting materials: Piperidin-4-one or azepan-4-one (providing the nitrogen-containing ring).
- Reactants: Alkanedithiols or mercaptoalkanols (providing sulfur atoms and oxygen/sulfur heteroatoms).
- Catalyst: p-Toluenesulfonic acid (acid catalyst promoting cyclization).
- Process: Condensation and cyclization to form the spirocyclic ring system with two sulfur atoms and one nitrogen atom in the bicyclic structure.
This method yields the 1,4-dithia-8-azaspiro[4.6]undecane core, which can be isolated and subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Detailed Synthetic Methodology and Variations
The preparation of this compound has been reported as part of a broader synthetic effort to generate azaspirocyclic amines for medicinal chemistry applications, notably in the synthesis of indolyl Mannich bases with antimycobacterial activity.
Stepwise Preparation Summary:
Synthesis of Azaspirocyclic Amines:
- React piperidin-4-one or azepan-4-one with a suitable dithiol (e.g., 1,3-propanedithiol) or mercaptoalkanol under acidic conditions.
- The acid catalyst (p-toluenesulfonic acid) promotes the formation of the spirocyclic ring by intramolecular nucleophilic attack and ring closure.
- The reaction typically proceeds under reflux or controlled heating to ensure completion.
-
- The crude product is purified by standard organic purification techniques such as recrystallization or chromatography.
- The purified azaspirocycle is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
-
- The hydrochloride salt is characterized by standard spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm the structure and purity.
Example from Literature:
- The azaspirocyclic amine 1,4-dithia-8-azaspiro[4.6]undecane was synthesized by reacting azepan-4-one with 1,3-propanedithiol in the presence of catalytic p-toluenesulfonic acid.
- The reaction mixture was heated to reflux until completion, monitored by TLC.
- After workup, the product was isolated and converted to the hydrochloride salt by bubbling HCl gas or adding concentrated hydrochloric acid solution.
- The final hydrochloride salt was obtained as a crystalline solid suitable for further use in medicinal chemistry.
Preparation of Stock Solutions and Formulation Notes
For research applications, this compound is often prepared as stock solutions with precise molar concentrations for biological testing.
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.4287 | 0.8857 | 0.4429 |
| 5 mg | 22.1435 | 4.4287 | 2.2143 |
| 10 mg | 44.287 | 8.8574 | 4.4287 |
- Stock solutions are typically prepared in solvents compatible with the compound's solubility profile.
- To increase solubility, mild heating to 37°C and ultrasonic bath oscillation may be used.
- Solutions should be stored sealed, away from moisture and light, preferably at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months).
- Repeated freeze-thaw cycles should be avoided to prevent degradation.
Research Findings Related to Synthetic Utility
- The 1,4-dithia-8-azaspiro[4.6]undecane motif has been incorporated into various biologically active molecules, such as indolyl Mannich bases, where it contributes to enhanced potency and selectivity against Mycobacterium tuberculosis.
- The synthetic accessibility of this spirocyclic amine allows for its use as a building block in medicinal chemistry campaigns targeting membrane-active antimycobacterial agents.
- The presence of sulfur atoms in the spiro ring is noted to impact the physicochemical properties, potentially improving metabolic stability and membrane permeability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperidin-4-one or azepan-4-one + alkanedithiols |
| Catalyst | p-Toluenesulfonic acid (acid catalyst) |
| Reaction Conditions | Reflux, controlled heating |
| Purification Methods | Recrystallization, chromatography |
| Conversion to Hydrochloride | Treatment with HCl gas or concentrated HCl solution |
| Storage Conditions | Sealed, dry, -20°C (1 month) or -80°C (6 months) |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) inspected prior to use, and employ proper glove removal techniques to avoid contamination . Wear a full-body protective suit and respiratory equipment if aerosolization is possible, as per OSHA-compliant guidelines for structurally related spirocyclic hydrochlorides . For spills, vacuum or sweep material into sealed containers, avoiding drainage systems .
Q. Which spectroscopic methods are effective for characterizing the molecular structure of this compound?
- Methodological Answer : Combine - and -NMR to resolve spirocyclic proton environments and sulfur/heteroatom effects on chemical shifts . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., [M+H] ion analysis), as demonstrated for analogous spiro compounds . X-ray crystallography can confirm spatial arrangement, though crystallization may require optimization of solvent polarity .
Q. How should researchers design synthetic routes for this compound given its dithia-aza spiro framework?
- Methodological Answer : Prioritize cyclization strategies using thiophilic reagents (e.g., Lawesson’s reagent) to form the 1,4-dithia moiety. Aza-spiro centers can be generated via intramolecular Mannich reactions, as seen in related 8-azaspiro systems . Monitor reaction progress via TLC with iodine staining for sulfur detection .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of this compound?
- Methodological Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Compare results with structurally similar compounds like 1-oxa-8-azaspiro[4.6]undecane hydrochloride, where yields depend on steric hindrance during cyclization . Reconcile discrepancies by analyzing purity via HPLC with photodiode array detection .
Q. What computational approaches are suitable for modeling the spirocyclic framework’s conformational stability?
- Methodological Answer : Employ density functional theory (DFT) to calculate energy barriers for spiro ring puckering, referencing rigid analogs like 3-oxa-9-azaspiro[5.5]undecane hydrochloride . Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can predict solubility and aggregation behavior .
Q. How can environmental persistence of this compound be evaluated given limited ecotoxicological data?
- Methodological Answer : Use read-across models based on EPA strategies for 1,4-dioxane analogs . Test biodegradability via OECD 301B (CO evolution) and soil mobility using column chromatography with loam-sand matrices . Prioritize PBT (persistence, bioaccumulation, toxicity) assessment if log > 3 .
Data Contradiction & Validation
Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Replicate experiments using standardized USP methods (e.g., shake-flask technique at 25°C) . Cross-validate with nephelometry for turbidity thresholds. Compare with structurally related hydrochlorides, where solubility decreases with increased sulfur content .
Q. What strategies validate the absence of toxic degradants during stability studies?
- Methodological Answer : Conduct forced degradation (acid/base/oxidative stress) followed by LC-MS/MS analysis. Reference impurity profiles of pharmacopeial standards like vanlafaxine hydrochloride spirocyclic degradants . Use in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) for unidentified peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
